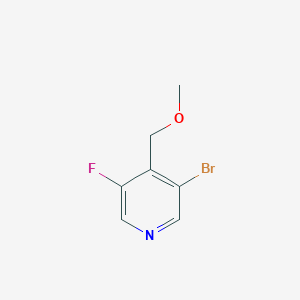

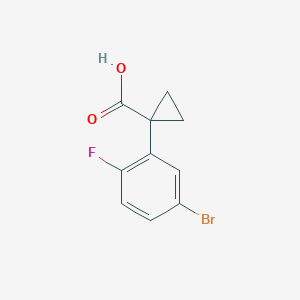

3-Bromo-5-fluoro-4-(methoxymethyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

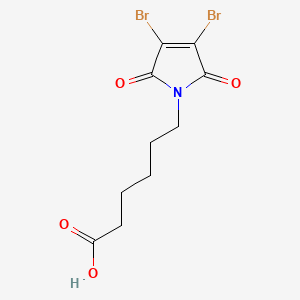

“3-Bromo-5-fluoro-4-(methoxymethyl)pyridine” is a chemical compound with the molecular formula C7H7BrFNO. It has a molecular weight of 220.04 . It is a liquid at room temperature and is stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H7BrFNO/c1-11-4-5-6(8)2-10-3-7(5)9/h2-3H,4H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 220.04 . It is stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

3-Bromo-5-fluoro-4-(methoxymethyl)pyridine has been widely used in scientific research due to its versatile applications. It has been used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a building block in the synthesis of other heterocyclic compounds, such as benzimidazole and indole derivatives. In addition, this compound has been used as a reagent in the synthesis of a variety of biologically active compounds, such as inhibitors of the enzyme dihydroorotate dehydrogenase and inhibitors of the enzyme cathepsin B.

Mecanismo De Acción

3-Bromo-5-fluoro-4-(methoxymethyl)pyridine is believed to act as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme involved in the biosynthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This compound binds to the active site of DHODH, preventing the enzyme from catalyzing the reaction. This inhibition of DHODH leads to a decrease in the production of pyrimidine nucleotides, which in turn leads to a decrease in DNA and RNA synthesis.

Biochemical and Physiological Effects

The inhibition of DHODH by this compound leads to a decrease in the production of pyrimidine nucleotides, which can have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In addition, this compound has been shown to inhibit the replication of the hepatitis C virus, which can lead to a decrease in the severity of the disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 3-Bromo-5-fluoro-4-(methoxymethyl)pyridine in laboratory experiments has several advantages. First, it is relatively inexpensive and easy to synthesize. Second, it is highly soluble in organic solvents, making it easy to work with. Finally, it is relatively stable, making it suitable for use in a variety of applications. However, there are also some limitations to the use of this compound in laboratory experiments. For example, it is toxic in high concentrations and should be handled with care. In addition, it is not very soluble in water, making it difficult to use in aqueous solutions.

Direcciones Futuras

The potential future directions for 3-Bromo-5-fluoro-4-(methoxymethyl)pyridine are numerous. For example, it could be used in the development of new drugs for the treatment of cancer, hepatitis C, and other diseases. Additionally, it could be used in the synthesis of new agrochemicals and other organic compounds. Finally, it could be used in the synthesis of new heterocyclic compounds, such as benzimidazole and indole derivatives.

Métodos De Síntesis

The synthesis of 3-Bromo-5-fluoro-4-(methoxymethyl)pyridine is typically achieved in two steps. The first step involves the reaction of 3-bromopyridine with methoxymethyl chloride in the presence of a base, such as potassium carbonate, to form 3-bromo-4-(methoxymethyl)pyridine. The second step involves the substitution of the bromine atom with a fluorine atom, which is typically achieved by the reaction of 3-bromo-4-(methoxymethyl)pyridine with potassium fluoride in the presence of a base, such as sodium hydroxide. The overall yield for the two-step synthesis of this compound is typically in the range of 30-50%.

Safety and Hazards

“3-Bromo-5-fluoro-4-(methoxymethyl)pyridine” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

3-bromo-5-fluoro-4-(methoxymethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c1-11-4-5-6(8)2-10-3-7(5)9/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUEGEKBIDCEEBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=NC=C1F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![t-Butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B6357995.png)

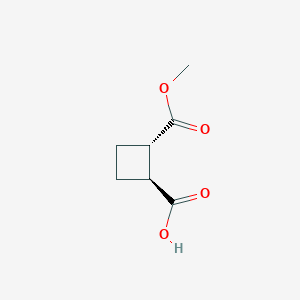

![Ethyl 9-hydroxy-5-oxatricyclo[4.4.0.0(2,4)]deca-1(6),7,9-triene-3-carboxylate](/img/structure/B6358017.png)

![6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B6358036.png)

![t-Butyl 9-amino-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B6358038.png)

![tert-Butyl N-{3-azaspiro[5.5]undecan-9-yl}carbamate](/img/structure/B6358039.png)